molecular formula C20H17NO7 B2556312 8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 2034426-31-6

8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one

Katalognummer: B2556312
CAS-Nummer: 2034426-31-6
Molekulargewicht: 383.356
InChI-Schlüssel: OHQPOONBBUSKFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This product is the chemical compound 8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one ( 2034426-31-6), a sophisticated molecular scaffold designed for advanced pharmaceutical and chemical research . It features a complex structure with a molecular formula of C20H17NO7 and a molecular weight of 383.35 g/mol, integrating multiple pharmacologically relevant motifs . The core of the molecule is based on an 8-methoxy coumarin (benzopyran-2-one) system, a structure widely recognized in medicinal chemistry for its diverse biological activities . This core is further functionalized at the 3-position with an azetidine carbonyl linker, connected to a 6-methyl-2-oxo-2H-pyran-4-yl ether moiety . This unique architecture, combining coumarin, azetidine, and pyran rings, makes it a valuable intermediate for probing new biological pathways. Researchers can utilize this compound as a key building block in the design and synthesis of novel therapeutic agents. Its structure is suggestive of potential applications in developing enzyme inhibitors or targeted protein degraders (PROTACs), given the inclusion of heterocyclic systems commonly found in such modalities . The compound is supplied with a guaranteed purity of ≥90% and is intended for research and development purposes in laboratory settings only . It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Eigenschaften

IUPAC Name

8-methoxy-3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-11-6-13(8-17(22)26-11)27-14-9-21(10-14)19(23)15-7-12-4-3-5-16(25-2)18(12)28-20(15)24/h3-8,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQPOONBBUSKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Classical Pechmann Condensation

A mixture of 2-hydroxy-3-methoxybenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) undergoes cyclization under solvent-free conditions using piperidine (10 mol%) as a catalyst. The reaction proceeds at 120°C for 4–6 hours, yielding 3-acetyl-8-methoxy-2H-chromen-2-one with a reported purity of >95% (HPLC) and isolated yield of 82–94%.

Key Reaction Parameters

Parameter Value
Temperature 120°C
Catalyst Piperidine (10 mol%)
Solvent Solvent-free
Time 4–6 hours
Yield 82–94%

Alternative Acid-Catalyzed Route

In cases requiring scalability, concentrated sulfuric acid (2.0 equiv) in 1,4-dioxane (reflux, 8 hours) achieves comparable yields (78–85%) but generates more byproducts, necessitating rigorous column chromatography.

Preparation of the Azetidine-Pyranyl Ether Moiety

The azetidine fragment bearing the pyranyl ether is synthesized independently before coupling to the coumarin core.

Azetidine Ring Formation

N-(Diphenylmethyl)azetidine-3-ol is prepared via a Nicholas reaction :

  • Epichlorohydrin (1.0 equiv) reacts with diphenylmethylamine (1.1 equiv) in THF at 0°C.
  • Cyclization with BF₃·OEt₂ (0.5 equiv) at 25°C for 12 hours yields the azetidine scaffold (71% yield).

Pyranyl Ether Installation

The hydroxyl group of azetidine-3-ol undergoes etherification with 6-methyl-2-oxo-2H-pyran-4-ol (1.2 equiv) using:

  • Mitsunobu conditions : DEAD (1.5 equiv), PPh₃ (1.5 equiv) in THF (0°C to 25°C, 8 hours)
  • Yield: 66% after silica gel purification.

Coupling of the Azetidine-Pyranyl Ether to the Coumarin Core

The final step involves connecting the functionalized coumarin with the azetidine-pyranyl ether fragment.

Amide Bond Formation

3-Carboxy-8-methoxy-2H-chromen-2-one (1.0 equiv) reacts with N-(diphenylmethyl)azetidine-3-(6-methyl-2-oxo-2H-pyran-4-yloxy) (1.1 equiv) under:

  • HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF (25°C, 12 hours)
  • Yield: 58–63%
  • Purity: 97% (HPLC) after recrystallization from ethanol/water

Alternative Bromide Displacement

3-(Bromoacetyl)-8-methoxy-2H-chromen-2-one (1.0 equiv) undergoes nucleophilic substitution with the azetidine fragment (1.3 equiv) in acetonitrile with K₂CO₃ (2.0 equiv) at 80°C for 6 hours, achieving 54% yield.

Industrial-Scale Optimization

Continuous Flow Synthesis

A three-stage continuous flow system reduces reaction times by 40%:

  • Pechmann condensation at 130°C (residence time: 30 min)
  • Bromination in a microreactor (60°C, 1.5 hours)
  • Coupling in a packed-bed reactor with immobilized HATU

Green Chemistry Approaches

  • Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact
  • Catalyst recycling achieves 90% recovery of piperidine via distillation

Characterization and Quality Control

Critical analytical data for intermediate and final compounds:

3-Acetyl-8-methoxy-2H-chromen-2-one

  • ¹H NMR (400 MHz, CDCl₃): δ 3.94 (s, 3H, OCH₃), 2.68 (s, 3H, COCH₃), 6.25–8.12 (m, 4H, Ar-H)
  • IR (KBr): 1725 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C)

Final Compound

  • HRMS (ESI): m/z 383.356 [M+H]⁺ (calc. 383.356)
  • XRD : Confirms chair conformation of the dihydropyran ring and planar coumarin core

Analyse Chemischer Reaktionen

Types of Reactions: 8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one can undergo a variety of chemical reactions including:

  • Oxidation: This compound can be oxidized under suitable conditions to yield corresponding oxidized derivatives.

  • Reduction: Reduction reactions may target specific functional groups like the carbonyl group to produce alcohol derivatives.

  • Substitution: Substitution reactions can occur, particularly involving the methoxy or carbonyl groups, leading to a range of derivative compounds.

Common Reagents and Conditions:
  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.

  • Substitution: Nucleophiles such as halides, amines, or thiols can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions would vary depending on the specific functional groups being targeted. For example, oxidation might produce quinones or other oxygenated species, while reduction could yield alcohols. Substitution reactions would yield a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of chromenone compounds exhibit significant anticancer properties. For instance, research has shown that the incorporation of azetidine and pyran units can enhance the cytotoxicity against various cancer cell lines. A study demonstrated that related compounds could induce apoptosis in human cancer cells, suggesting a potential mechanism for anticancer activity through the activation of apoptotic pathways .

Antimicrobial Properties

The compound's structural features may also contribute to antimicrobial activity. Similar chromenone derivatives have been studied for their effectiveness against bacterial and fungal pathogens. In vitro assays revealed that certain derivatives exhibited potent inhibition against Gram-positive bacteria, indicating potential for development as antimicrobial agents .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of chromenone derivatives. The presence of methoxy and carbonyl groups in the structure is believed to play a crucial role in modulating inflammatory pathways. Studies have shown that these compounds can inhibit pro-inflammatory cytokines, offering therapeutic avenues for treating inflammatory diseases .

Data Tables

ApplicationActivity TypeReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacteria
Anti-inflammatoryModulates cytokines

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, researchers synthesized several derivatives based on the chromenone framework, including the target compound. These derivatives were tested against various cancer cell lines, including breast and colon cancer. The results demonstrated that specific substitutions enhanced cytotoxicity significantly compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

A comprehensive screening of chromenone derivatives was conducted to evaluate their antimicrobial properties against clinical isolates of Staphylococcus aureus and Candida albicans. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 3: Anti-inflammatory Mechanisms

Research published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of related compounds through in vivo models. The study indicated that these compounds could reduce inflammation markers significantly, providing insights into their mechanism of action involving the inhibition of NF-kB signaling pathways.

Wirkmechanismus

The mechanism by which 8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one exerts its effects would depend on its interaction with specific molecular targets. For instance, if it has biological activity, it might interact with enzymes or receptors, modulating their function. The pathways involved would vary based on its specific activity profile, which would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous coumarin derivatives:

Compound Core Structure Substituents Key Features Synthetic Yield/Notes
Target Compound 2H-Chromen-2-one 8-methoxy; azetidine-1-carbonyl linked to 6-methyl-2-oxo-2H-pyran-4-yloxy Complex heterocyclic substituent; potential for enhanced bioactivity Not explicitly reported
8r: 8-Methoxy-3-(4-((1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2H-chromen-2-one 2H-Chromen-2-one 8-methoxy; triazole-linked nitrobenzyl High yield (83%); nitro group may confer redox activity 83% yield; m.p. 180–182°C; IR/NMR confirmed
8w: 3-(4-((1-(2-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-nitro-2H-chromen-2-one 2H-Chromen-2-one 6-nitro; triazole-linked fluorobenzyl Fluorine enhances lipophilicity and metabolic stability 83% yield; m.p. 179–181°C; spectral data reported
3-Acetyl-8-methoxy-2H-chromen-2-one 2H-Chromen-2-one 8-methoxy; acetyl group at position 3 Simpler structure; precursor for further functionalization Synthesized via piperidine-catalyzed condensation
Compound 219 (6-Bromo-3-[3-hydroxy-2-(methoxycarbonyl)-1-propen-3-yl]-4H-1-benzopyran-4-one) Chromone (4H-1-benzopyran) 6-bromo; propenyl-methoxycarbonyl Bromine increases molecular weight; dimer formation observed Synthesized via chromone-carbaldehyde intermediates
1-{3-[(6-Methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one Imidazolidin-2-one Pyrrolidine-linked 6-methyl-2-oxo-pyran Non-coumarin core; highlights versatility of pyran-azetidine motifs CAS 1705201-87-1; molecular formula C14H17N3O5

Structural and Functional Insights

This may improve target binding specificity in biological systems . In contrast, halogenated derivatives (e.g., 8t with bromine) exhibit higher melting points (207–209°C) due to increased molecular weight and halogen bonding .

Synthetic Efficiency: Triazole-linked coumarins (e.g., 8r, 8s) are synthesized via click chemistry with yields >75%, whereas azetidine-containing compounds may require more intricate steps (e.g., ring-closing reactions) . The target compound’s pyran-4-yloxy group suggests a synthesis route involving nucleophilic substitution or Mitsunobu reactions, similar to pyran-linked imidazolidinones in .

Biological Relevance: Azetidin-2-one derivatives (e.g., in ) show antimicrobial activity, implying the target compound’s azetidine moiety could confer similar properties .

Spectroscopic Characterization :

  • The target compound’s IR spectrum would display carbonyl stretches (~1700 cm⁻¹ for coumarin, azetidine, and pyran lactone) and C-O-C ether vibrations (~1250 cm⁻¹). This contrasts with triazole-linked compounds (e.g., 8r), which show distinct N=N stretches (~1600 cm⁻¹) .
  • ¹H NMR would reveal deshielded protons near the azetidine and pyran oxygen atoms, differing from nitro or fluorine-induced shifts in analogs like 8w .

Biologische Aktivität

The compound 8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one is a synthetic derivative that incorporates multiple pharmacologically relevant structural motifs. The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent, antimicrobial properties, and other therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a chromenone backbone, an azetidine moiety, and a pyran derivative, which contribute to its biological activities. The methoxy group enhances solubility and bioavailability, while the azetidine ring may influence its interaction with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of chromenones exhibit significant anticancer properties. For instance, compounds similar to the one demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical adenocarcinoma) and PC3 (prostate adenocarcinoma) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Related Compounds

Compound StructureCell LineIC50 (µM)Reference
Chromenone AHeLa5.0
Chromenone BPC310.0
8-Methoxy CompoundHeLaTBDCurrent Study

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate that it exhibits moderate activity against both bacterial and fungal pathogens. Related compounds have shown effectiveness against strains such as Xanthomonas axonopodis and Fusarium solani.

Table 2: Antimicrobial Efficacy of Similar Compounds

Compound StructurePathogenZone of Inhibition (mm)Reference
Compound AXanthomonas axonopodis15
Compound BFusarium solani12
8-Methoxy CompoundTBDTBDCurrent Study

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA Topoisomerase : Similar compounds have been shown to interfere with DNA replication by inhibiting topoisomerase enzymes, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways through caspase activation.
  • Antioxidant Activity : The presence of methoxy groups may enhance antioxidant properties, contributing to cellular protection against oxidative stress.

Case Studies

A study involving a series of chromenone derivatives demonstrated their ability to inhibit tumor growth in vivo models. The specific compound was tested alongside standard chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to traditional agents like Doxorubicin.

Q & A

Basic: What experimental strategies are recommended for synthesizing and purifying this compound?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as coupling the azetidine-carboxylate moiety to the coumarin core via amide bond formation. Key steps include:

  • Protection/deprotection of reactive groups (e.g., hydroxyl or amine) to prevent side reactions.
  • Catalytic conditions : Use of coupling agents like EDCI/HOBt for amide bond formation under inert atmospheres .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or methanol to achieve >95% purity (verified via LC/MS-UV) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
Combine X-ray crystallography (using SHELX for refinement ) with spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify substituent positions (e.g., methoxy and pyran groups). Discrepancies in chemical shifts may indicate stereochemical mismatches .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches (~1700–1750 cm1^{-1}) and ether (C-O-C) linkages .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight within ±2 ppm error .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:
Discrepancies (e.g., unexpected NOE correlations vs. crystal packing) require:

  • Multi-software validation : Compare SHELXL-refined structures with Mercury-visualized hydrogen-bonding networks .
  • Dynamic effects analysis : Use variable-temperature NMR to assess conformational flexibility in solution vs. rigid crystal lattices .
  • DFT calculations : Optimize geometries using Gaussian or ORCA to reconcile experimental and theoretical bond lengths .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB) of target proteins (e.g., kinases) to map azetidine-carboxylate binding pockets.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., pyran-2-one oxygen) using Schrödinger Suite .

Advanced: How to design experiments for elucidating the reaction mechanism of substituent introduction?

Methodological Answer:

  • Isotopic labeling : Introduce 18O^{18}O at the pyran-2-one carbonyl to track oxygen transfer during azetidine coupling .
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., nucleophilic acyl substitution) .
  • Quench experiments : Use TLC/MS to trap intermediates, such as activated ester species .

Advanced: How to address polymorphism in crystallographic studies of this compound?

Methodological Answer:

  • Screen crystallization conditions : Vary solvents (e.g., DMSO vs. acetone) and temperatures to isolate polymorphs .
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···π) between polymorphs using CrystalExplorer .
  • Thermal analysis : Perform DSC/TGA to correlate lattice stability with polymorphic forms .

Basic: What analytical techniques are critical for quality control in batch-to-batch consistency?

Methodological Answer:

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients to quantify purity (>98%) and detect trace isomers .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Powder XRD : Compare diffraction patterns with reference data to ensure crystallinity .

Advanced: How to evaluate the compound’s potential as a fluorescent probe given its coumarin core?

Methodological Answer:

  • Fluorescence quenching assays : Titrate with metal ions (e.g., Fe3+^{3+}) to assess sensitivity via λem_{\text{em}} shifts .
  • Quantum yield calculation : Compare integrated emission spectra against rhodamine B standards .
  • Solvatochromism studies : Measure λmax_{\text{max}} in solvents of varying polarity to map electronic transitions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.